molecular formula C23H23NO2 B5815573 1-{4-[(NAPHTHALEN-2-YLOXY)METHYL]BENZOYL}PIPERIDINE

1-{4-[(NAPHTHALEN-2-YLOXY)METHYL]BENZOYL}PIPERIDINE

Cat. No.: B5815573
M. Wt: 345.4 g/mol
InChI Key: SMVZBULHSLRZDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(NAPHTHALEN-2-YLOXY)METHYL]BENZOYL}PIPERIDINE is a complex organic compound characterized by the presence of a naphthalene moiety linked to a benzoyl group via an ether linkage, and further connected to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(NAPHTHALEN-2-YLOXY)METHYL]BENZOYL}PIPERIDINE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions are crucial for achieving high efficiency and scalability. The choice of reagents and catalysts, as well as the purification methods, are optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(NAPHTHALEN-2-YLOXY)METHYL]BENZOYL}PIPERIDINE undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or piperidine moieties, often using reagents like sodium hydroxide or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{4-[(NAPHTHALEN-2-YLOXY)METHYL]BENZOYL}PIPERIDINE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{4-[(NAPHTHALEN-2-YLOXY)METHYL]BENZOYL}PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-{4-[(NAPHTHALEN-2-YLOXY)METHYL]BENZOYL}PIPERIDINE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

[4-(naphthalen-2-yloxymethyl)phenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c25-23(24-14-4-1-5-15-24)20-10-8-18(9-11-20)17-26-22-13-12-19-6-2-3-7-21(19)16-22/h2-3,6-13,16H,1,4-5,14-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVZBULHSLRZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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